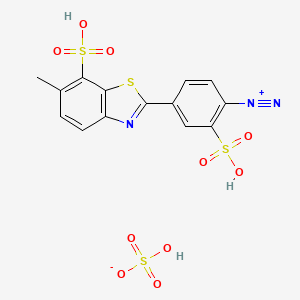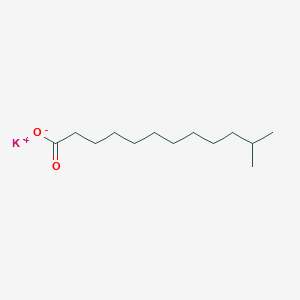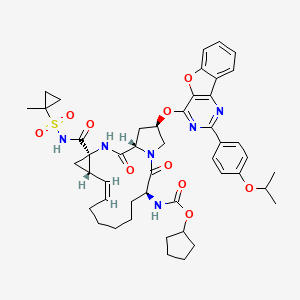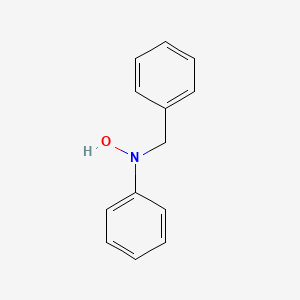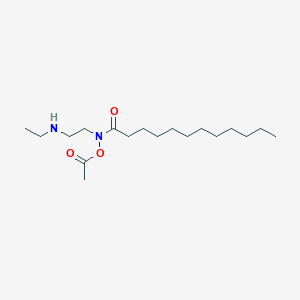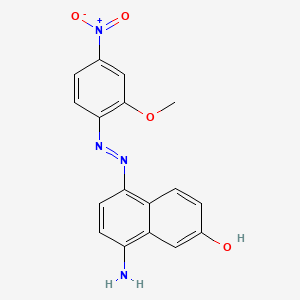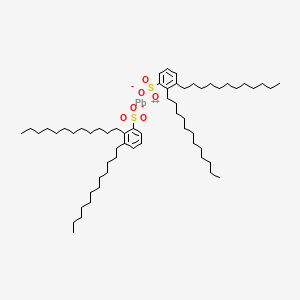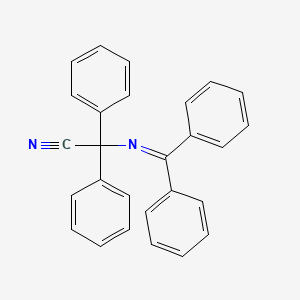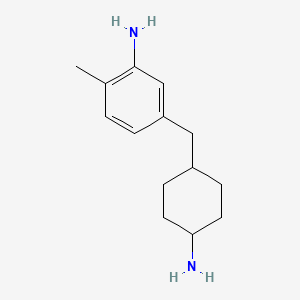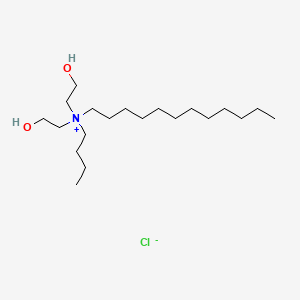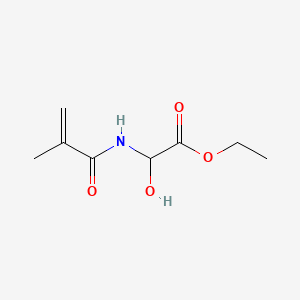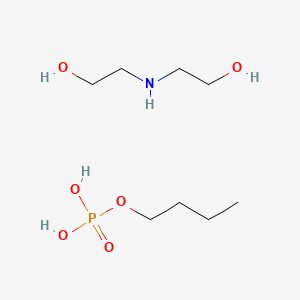
Einecs 284-937-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] typically involves the esterification of phosphoric acid with butanol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield different phosphorous-containing compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various phosphorous-containing compounds.
Scientific Research Applications
Phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets and pathways. In biochemical applications, it may act as a chelating agent, binding to metal ions and affecting enzymatic activities. In industrial applications, it can function as a catalyst, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol]
- Phosphoric acid, methyl ester, compound with 2,2’-iminobis[ethanol]
Uniqueness
Phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its ethyl and methyl counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
84989-46-8 |
|---|---|
Molecular Formula |
C8H22NO6P |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
butyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C4H11O4P/c6-3-1-5-2-4-7;1-2-3-4-8-9(5,6)7/h5-7H,1-4H2;2-4H2,1H3,(H2,5,6,7) |
InChI Key |
DGLMICMHMURTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


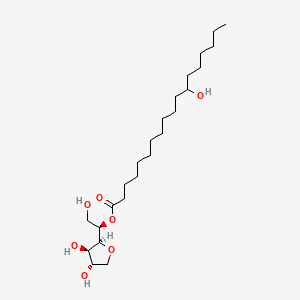
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
